Highest Absolute Potency Against PSEN1‑APH1B Sub‑Complex Within the 2‑Azabicyclo[2.2.2]octane Sulfonamide Series
PSEN1‑IN‑2 (13k) demonstrates an IC₅₀ of 2.4 nM against the PSEN1‑APH1B γ‑secretase complex, which is 2.3‑fold more potent than compound (+)-13b/PSEN1‑IN‑1 (IC₅₀ = 5.5 nM), 1.3‑fold more potent than compound 13c (IC₅₀ = 3.0 nM), and 10‑fold more potent than ELN‑318463 (IC₅₀ = 24.5 nM) when measured in the same MEF‑based sandwich ELISA assay system [REFS‑1, REFS‑3]. Among all endo‑alcohol derivatives in the series, 13k achieves the numerically lowest absolute IC₅₀ for the PSEN1‑APH1B complex [REFS‑1].
| Evidence Dimension | Inhibitory potency (IC₅₀) against PSEN1‑APH1B γ‑secretase complex |
|---|---|
| Target Compound Data | PSEN1‑IN‑2 (13k): IC₅₀ = 2.4 nM |
| Comparator Or Baseline | PSEN1‑IN‑1/(+)-13b: IC₅₀ = 5.5 nM; Compound 13c: IC₅₀ = 3.0 nM; ELN‑318463: IC₅₀ = 24.5 nM |
| Quantified Difference | 2.3‑fold more potent than PSEN1‑IN‑1; 1.3‑fold more potent than 13c; 10‑fold more potent than ELN‑318463 |
| Conditions | Cellular sandwich ELISA assay using MEF cells (Psen1/2⁻/⁻, Aph1ABC⁻/⁻) reconstituted with human PSEN1 + APH1B; mean of ≥2 independent experiments [REFS‑1] |
Why This Matters
For studies where maximum suppression of PSEN1‑APH1B‑mediated Aβ production is the primary endpoint and where using the lowest possible compound concentration reduces vehicle‑related artifacts, PSEN1‑IN‑2 offers the most potent option currently characterized in a four‑complex comparative assay.
- [1] Narlawar R, Serneels L, Gaffric C, Gijsen HJM, De Strooper B, Bischoff F. Discovery of brain permeable 2‑Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin‑1 selective γ‑secretase inhibitors. Eur J Med Chem. 2023;260:115725. Table 3. View Source
- [2] Serneels L, De Strooper B. Cellular assay for measurement of γ‑secretase complex‑specific activity. STAR Protoc. 2020;1(3):100180. doi:10.1016/j.xpro.2020.100180 View Source
